molecular formula C17H22O5 B566119 Mono-(4-methyl-7-oxooctyl)phthalate-d4 CAS No. 1332966-00-3

Mono-(4-methyl-7-oxooctyl)phthalate-d4

Cat. No. B566119
M. Wt: 310.382
InChI Key: UFUNVAIKYOYYBB-KNIGXJNHSA-N
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Description

Mono-(4-methyl-7-oxooctyl)phthalate-d4, also known as 1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester, (7-oxo-MMOP)-d4, is a compound with the molecular formula C17H18D4O5 . It is used in environmental analysis and as a standard for phthalate and phthalate metabolite studies .


Molecular Structure Analysis

The molecular structure of Mono-(4-methyl-7-oxooctyl)phthalate-d4 consists of 17 carbon atoms (including 4 deuterium atoms), 18 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 310.38 .


Physical And Chemical Properties Analysis

Mono-(4-methyl-7-oxooctyl)phthalate-d4 has a molecular weight of 310.38 . The unlabeled version of the compound has a molecular weight of 306.35 . It is a highly flammable liquid .

Safety And Hazards

Mono-(4-methyl-7-oxooctyl)phthalate-d4 is a highly flammable liquid and vapor. It can cause skin irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

CAS RN

1332966-00-3

Product Name

Mono-(4-methyl-7-oxooctyl)phthalate-d4

Molecular Formula

C17H22O5

Molecular Weight

310.382

IUPAC Name

2,3,4,5-tetradeuterio-6-(4-methyl-7-oxooctoxy)carbonylbenzoic acid

InChI

InChI=1S/C17H22O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D

InChI Key

UFUNVAIKYOYYBB-KNIGXJNHSA-N

SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(=O)C

synonyms

1,2-Benzenedicarboxylic Acid 1-(4-Methyl-7-oxooctyl) Ester;  (7-oxo-MMOP)-d4;  7-oxo-MiNP-d4; 

Origin of Product

United States

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